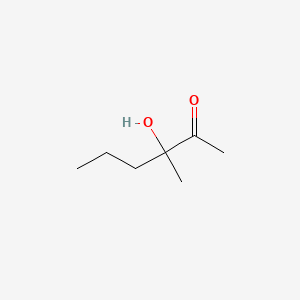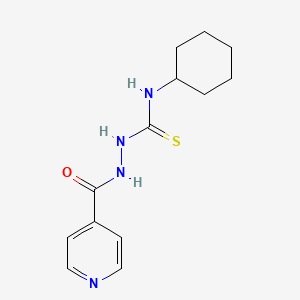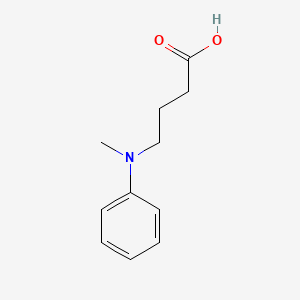
4-(甲苯胺)-丁酸
描述
“Butanoic acid, 4-(methylphenylamino)-” is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used in various applications, including as a photosensitizer that has been conjugated to methylene blue .
Synthesis Analysis
The synthesis of “Butanoic acid, 4-(methylphenylamino)-” involves a solvent and catalyst-free method for the synthesis of N-substituted derivatives of β-aminobutyric acid by direct aza-Michael addition of amines to crotonic acid . This method involves simple mixing or grinding the reactants at room temperature .Molecular Structure Analysis
The molecular structure of “Butanoic acid, 4-(methylphenylamino)-” consists of a butanoic acid molecule attached to a methylphenylamino group . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
“Butanoic acid, 4-(methylphenylamino)-” can undergo various chemical reactions. For instance, butanoic acid reacts with sodium hydroxide to form the sodium salt of butanoic acid and carbon dioxide and water . When treated with water, it forms acetic acid and ether .Physical And Chemical Properties Analysis
“Butanoic acid, 4-(methylphenylamino)-” has a boiling point of 147-150 °C (Press: 0.2 Torr), a density of 1.126±0.06 g/cm3 (Predicted), and a pKa of 4.32±0.10 (Predicted) .科学研究应用
合成和化学过程
无机溶剂合成:Delhaye 等人(2006 年)的一项研究开发了一种无机溶剂工艺来合成 4-(4-羟基苯基)丁酸,展示了化学合成中环保生产方法的潜力 (Delhaye, Diker, Donck, & Merschaert, 2006).
生物转化研究:Pottier、Busigny 和 Raynaud(1978 年)的研究表明相关丁酸衍生物的物种特异性生物转化,表明此类化合物在药代动力学和药物开发中的重要性 (Pottier, Busigny, & Raynaud, 1978).
纳流体器件:Ali 等人(2012 年)利用丁酸衍生物在合成离子通道中进行光学选通,突出了在纳米技术和器件工程中的应用 (Ali, Nasir, Ramirez, Ahmed, Nguyen, Fruk, Mafe, & Ensinger, 2012).
医药和生物医学应用
抗菌活性:Mickevičienė 等人(2015 年)合成了丁酸衍生物并评估了它们的抗菌活性,证明了丁酸衍生物在开发新的抗菌剂中的潜力 (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, Novikov, 2015).
TRPV1 通道调节剂:Aiello 等人(2016 年)探索了丁酸衍生物在设计新的 TRPV1 通道调节剂中的应用,这可能对疼痛管理和神经药理学产生影响 (Aiello, Badolato, Pessina, Sticozzi, Maestrini, Aldinucci, Luongo, Guida, Ligresti, Artese, Allarà, Costa, Frosini, Moriello, De Petrocellis, Valacchi, Alcaro, Maione, Di Marzo, Corelli, Brizzi, 2016).
癌症研究:Jing 等人(2014 年)讨论了源自丁酸化合物的生物标志物的定量,这对于理解吸烟者的代谢活化很重要,与肺癌研究相关 (Jing, Wang, Upadhyaya, Jain, Yuan, Hatsukami, Hecht, Stepanov, 2014).
环境和农业应用
除草剂利用:Tebbe 和 Reber(1988 年)报道土壤细菌能够利用丁酸衍生物作为氮源,表明在环境生物技术和农业中的应用 (Tebbe & Reber, 1988).
涂料中的缓蚀剂:Braig(1998 年)使用丁酸配合物开发了一类新型水性涂料缓蚀剂,表明在材料科学和工业涂料中的应用 (Braig, 1998).
安全和危害
属性
IUPAC Name |
4-(N-methylanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFPYGZQUFNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457256 | |
| Record name | Butanoic acid, 4-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26488-79-9 | |
| Record name | Butanoic acid, 4-(methylphenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

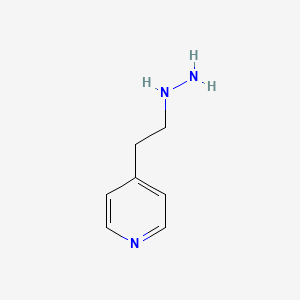
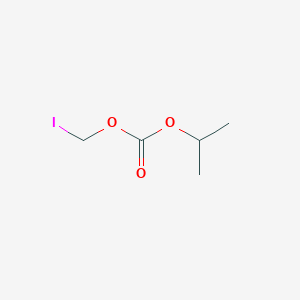
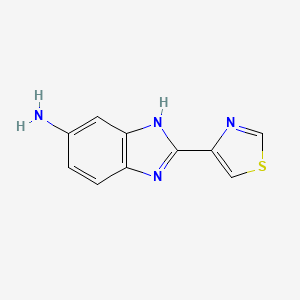

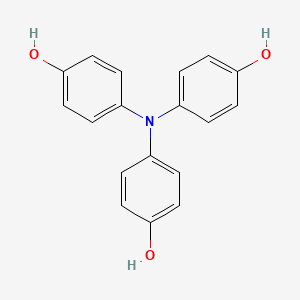



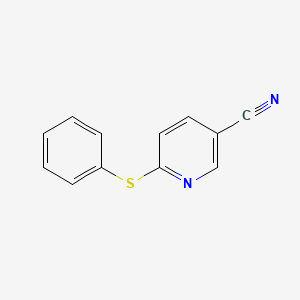
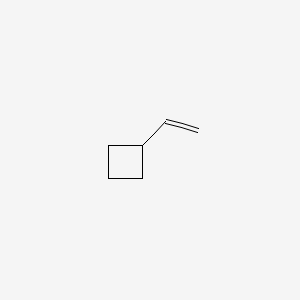
![Pyrido[3,2-g]quinoline](/img/structure/B3050440.png)

